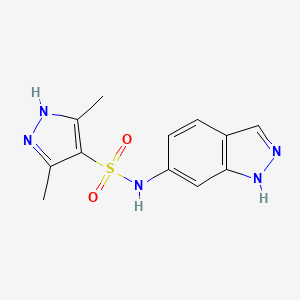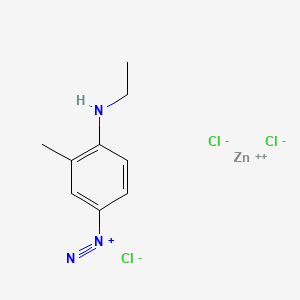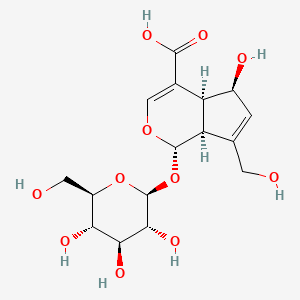
Decabromobifenilo
Descripción general
Descripción
Decabromobiphenyl is a chemical compound with the molecular formula C12Br10 . It is also known by other names such as 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decabromo-, and Decabrombiphenyl .
Molecular Structure Analysis
The molecular structure of Decabromobiphenyl consists of two phenyl rings with ten bromine atoms attached . The average mass of this compound is 943.168 Da .Chemical Reactions Analysis
Decabromodiphenyl ether (BDE-209), a similar compound, undergoes phototransformation in various media. The main mechanism for BDE-209 phototransformation in n-hexane involves debromination with cleavage of C–Br bonds as the rate-limiting step. In MeOH:H2O, the mechanisms involve debromination and hydroxylation with cleavage of C–Br bonds as rate-limiting steps. In simulated seawater, the mechanisms involve debromination, hydroxylation, and chlorination .Physical and Chemical Properties Analysis
Decabromobiphenyl is a solid with a molecular weight of 943.17 g/mol . The melting point of a related compound, Decabromodiphenyl ether, is between 294 to 296 °C .Aplicaciones Científicas De Investigación
Retardante de llama
El DecaBDE se sintetiza comercialmente como un aditivo retardante de llama altamente bromado para reducir el riesgo de incendio en varios productos de consumo . Es altamente persistente y conocido por su persistencia ambiental y posibles riesgos para la salud .
Industria del plástico y textil
La industria del plástico y textil son los principales usuarios del decaBDE . Se utiliza como un aditivo retardante de llama en estas industrias .
Uso en productos de consumo
El DecaBDE encuentra diversas aplicaciones en varios materiales utilizados en muebles, incluidos plásticos, polímeros, selladores, adhesivos, textiles, prendas de vestir, caucho, recubrimientos, tintas .
Uso en electrónica
El DecaBDE se utiliza ampliamente en la electrónica como un retardante de llama .
Persistencia ambiental
El DecaBDE es extremadamente persistente, altamente capaz de bioacumulación y biomagnificación de la cadena alimentaria, y capaz de transporte a larga distancia . Es un miembro de la familia de los éteres difenílicos polibromados (PBDE) .
Investigación de fototransformación
Se ha realizado investigación sobre los mecanismos de fototransformación de BDE-209 en varios medios . El análisis de isótopos estables específico del compuesto se aplicó por primera vez para investigar la fototransformación de BDE-209 en n-hexano, MeOH:H2O (v:v, 8:2) y agua de mar simulada mediante luz solar simulada .
Investigación de degradación
Los procesos mecánico-químicos (MC) son métodos prometedores para degradar contaminantes ambientales como el DecaBDE . La mayoría de estos procesos utilizan un solo reactivo de molienda .
Estatus regulatorio
El DecaBDE está prohibido a partir de 2017 en adelante después de ser incluido en los productos químicos POP por el Convenio de Estocolmo y también se eliminó gradualmente de los mercados nacionales en Canadá y los EE. UU. a fines de 2013 . El estudio enfatiza la necesidad de regulaciones estrictas y alternativas más seguras para mitigar el impacto del DecaBDE .
Safety and Hazards
Direcciones Futuras
Research is ongoing to understand the phototransformation mechanisms of Decabromobiphenyl and similar compounds in various media. This could provide future directions to improve the photodegradation efficiency for application in contamination remediation . Additionally, the isolation of microbial strains that can degrade these compounds could also provide new avenues for bioremediation of pollution .
Mecanismo De Acción
Target of Action
Decabromobiphenyl, also known as Decabromodiphenyl Ether (decaBDE, DBDE, BDE-209), is a brominated flame retardant . It primarily targets materials that are prone to catching fire, such as plastics, textiles, and electronic equipment . Its role is to reduce the risk of fire in these products .
Mode of Action
Decabromobiphenyl interacts with its targets by being incorporated into them during their manufacturing process . Once incorporated, it increases the material’s resistance to catching fire . It can escape from these products into the surrounding environment during the manufacture, usage, and processing processes .
Biochemical Pathways
Decabromobiphenyl undergoes phototransformation in various media . This process involves debromination with cleavage of C–Br bonds as the rate-limiting step in n-hexane, debromination and hydroxylation with cleavage of C–Br bonds in MeOH:H2O, and debromination, hydroxylation, and chlorination in simulated seawater . The compound-specific stable isotope analysis has been used to investigate these phototransformation mechanisms .
Pharmacokinetics
The small amount of Decabromobiphenyl that is absorbed can be metabolized .
Result of Action
Decabromobiphenyl is recognized as a hazardous and persistent pollutant . It debrominates into lower brominated diphenyl ethers, and these congeners are more toxic, bio-accumulative, and persistent in nature .
Action Environment
The action of Decabromobiphenyl is influenced by environmental factors. For instance, its phototransformation rate varies in different media, being highest in n-hexane and lowest in MeOH:H2O . Furthermore, it is extremely persistent, highly capable of bioaccumulation and food web biomagnification, and capable of long-distance transport .
Análisis Bioquímico
Biochemical Properties
Decabromobiphenyl is known for its environmental persistence and potential health risks .
Cellular Effects
Decabromobiphenyl can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Decabromobiphenyl is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decabromobiphenyl can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Decabromobiphenyl can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Decabromobiphenyl is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Decabromobiphenyl is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHBYQUCKHJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065572 | |
| Record name | Decabromodiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Decabromobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Moderately soluble in chlorobenzene and o-xylene | |
| Record name | DECABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.98X10-10 mm Hg at 25 °C | |
| Record name | DECABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
13654-09-6 | |
| Record name | Decabromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13654-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decabromodiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decabromo-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID95LP5LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DECABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
380-386 °C | |
| Record name | DECABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decabromobiphenyl has the molecular formula C12Br10 and a molecular weight of 971.21 g/mol. []
A: Yes, gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze Decabromobiphenyl. Researchers have utilized both electron impact ionization (EI) and negative chemical ionization (NCI) modes for detection and identification. []
A: Decabromobiphenyl is used as a flame retardant in various materials, including polymers, plastics, textiles, wood, and paper. Its primary function is to reduce flammability and limit the release of carbon monoxide and heat during a fire. []
A: While Decabromobiphenyl is generally effective as a flame retardant, some studies suggest potential compatibility issues. For instance, in acrylonitrile-butadiene-styrene terpolymer, the effectiveness of Decabromobiphenyl in reducing flammability and smoke production can be influenced by the type of aluminum(III) oxide used in combination with it. []
A: While acute toxicity appears low, the research on long-term effects of Decabromobiphenyl is limited. Some studies suggest a potential link between higher serum concentrations of polybrominated diphenyl ethers (PBDEs), including Decabromobiphenyl, and feline hyperthyroidism. [, ] Further research is needed to fully understand the long-term effects of Decabromobiphenyl on human and animal health.
A: Decabromobiphenyl is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. It has been detected in various environmental matrices, including river sediment. []
A: Yes, Decabromobiphenyl undergoes photodegradation when exposed to UVA/B radiation. This process generates free radicals, potentially leading to negative consequences in biological systems. The presence of bromine and an ether bond seems to enhance radical formation during photolysis. []
ANone: Several analytical methods are employed for the detection and quantification of Decabromobiphenyl. These include:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive for many brominated compounds, including Decabromobiphenyl, but requires specific conditions due to its low volatility. A short GC column is often used to prevent thermal degradation. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers both qualitative and quantitative analysis. It is particularly useful for Decabromobiphenyl due to its low volatility, which makes analysis by GC-ECD challenging. Both electron impact ionization (EI) and negative chemical ionization (NCI) modes can be utilized. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC with PDA detection (HPLC-PDA) offers a fast and simple method for qualitative identification of Decabromobiphenyl in polymeric materials. []
A: The analysis of highly brominated compounds like Decabromobiphenyl presents challenges related to their low volatility and thermal instability. Specialized techniques and specific conditions are required to ensure accurate and reliable results. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)
![3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1669918.png)


![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)


